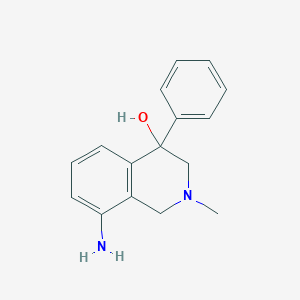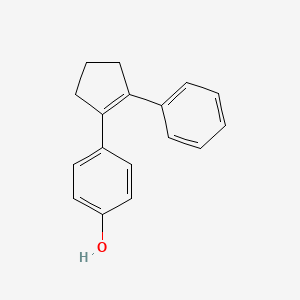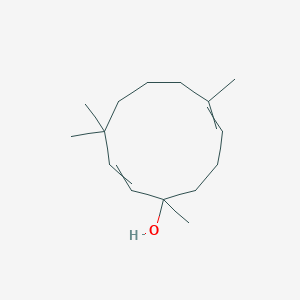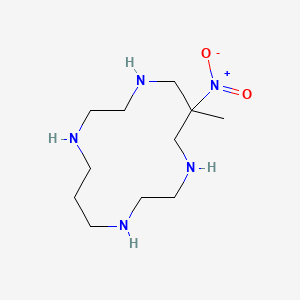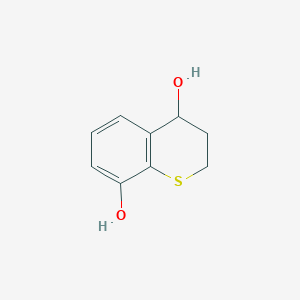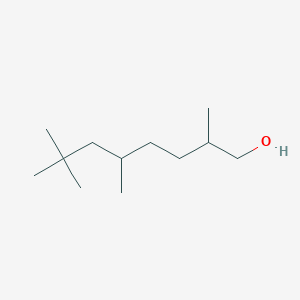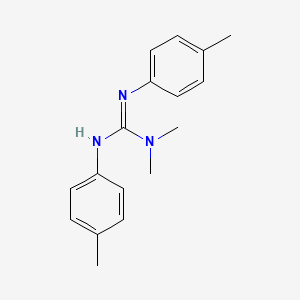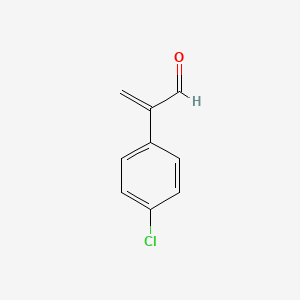
2-(4-Chlorophenyl)prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(3-furanyl)-(9CI) can be achieved through several methods. One common approach involves the acylation of furan using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Furan+Acetyl chlorideAlCl31-(3-furanyl)ethanone+HCl
Another method involves the use of acetylfuran as a starting material, which can be synthesized by the reaction of furan with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of Ethanone,1-(3-furanyl)-(9CI) typically involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes waste.
化学反应分析
Types of Reactions
Ethanone,1-(3-furanyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield 1-(3-furanyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Furan-3-carboxylic acid
Reduction: 1-(3-furanyl)ethanol
Substitution: Halogenated, nitrated, or sulfonated furan derivatives
科学研究应用
Ethanone,1-(3-furanyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of Ethanone,1-(3-furanyl)-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ketone group can undergo nucleophilic addition reactions, while the furan ring can participate in aromatic substitution reactions, influencing its reactivity and interactions.
相似化合物的比较
Similar Compounds
1-(2-furanyl)ethanone: Similar structure but with the ketone group attached to the 2-position of the furan ring.
1-(2,4-dimethyl-3-furanyl)ethanone: Contains additional methyl groups on the furan ring, affecting its chemical properties.
1-(2,5-dimethyl-3-furanyl)ethanone: Another derivative with methyl groups at different positions on the furan ring.
Uniqueness
Ethanone,1-(3-furanyl)-(9CI) is unique due to the position of the ketone group on the 3-position of the furan ring, which influences its reactivity and potential applications. The specific arrangement of atoms in this compound can lead to distinct chemical behavior and interactions compared to its isomers and derivatives.
属性
分子式 |
C9H7ClO |
|---|---|
分子量 |
166.60 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-6H,1H2 |
InChI 键 |
ZICVLQIBACADSX-UHFFFAOYSA-N |
规范 SMILES |
C=C(C=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


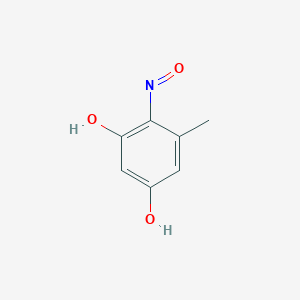
![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)

